molecular formula C7H5BrF3N B1374791 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine CAS No. 1010422-52-2

5-Bromo-3-methyl-2-(trifluoromethyl)pyridine

Cat. No.: B1374791
CAS No.: 1010422-52-2
M. Wt: 240.02 g/mol
InChI Key: CDHLTSVNLJURRD-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-2-(trifluoromethyl)pyridine is an organic compound belonging to the pyridine family. It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and a trifluoromethyl group at the 2nd position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine involves the reaction of a precursor compound with copper bromide and tert-butyl nitrite in acetonitrile. The reaction is carried out at room temperature for 2 hours, followed by extraction and purification to obtain the desired product . The yield of this reaction is approximately 34.6%.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include organometallic compounds and halogenating agents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-3-methyl-2-(trifluoromethyl)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the production of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-methyl-2-(trifluoromethyl)pyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both a bromine atom and a trifluoromethyl group on the pyridine ring enhances its potential for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

5-bromo-3-methyl-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c1-4-2-5(8)3-12-6(4)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHLTSVNLJURRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743311
Record name 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010422-52-2
Record name 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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